31-Norlanostenol

Description

Properties

Molecular Formula |

C29H50O |

|---|---|

Molecular Weight |

414.7 g/mol |

IUPAC Name |

(3S,4S,5S,10S,13R,14R,17R)-4,10,13,14-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H50O/c1-19(2)9-8-10-20(3)22-13-17-29(7)25-12-11-23-21(4)26(30)15-16-27(23,5)24(25)14-18-28(22,29)6/h19-23,26,30H,8-18H2,1-7H3/t20-,21+,22-,23+,26+,27+,28-,29+/m1/s1 |

InChI Key |

IXVNEXDHXGHWLS-PMIIOQGLSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4([C@]3(CC[C@@H]4[C@H](C)CCCC(C)C)C)C |

Canonical SMILES |

CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC4C(C)CCCC(C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 31-Norlanostenol: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

31-Norlanostenol is a tetracyclic triterpenoid alcohol that has garnered interest in the scientific community for its potential biological activities. This document provides a comprehensive overview of the chemical structure and properties of this compound, alongside a detailed exploration of its documented cytotoxic and antiparasitic effects. This guide is intended to serve as a technical resource, consolidating available data, outlining experimental methodologies, and visualizing potential mechanisms of action to support further research and development efforts.

Chemical Structure and Identification

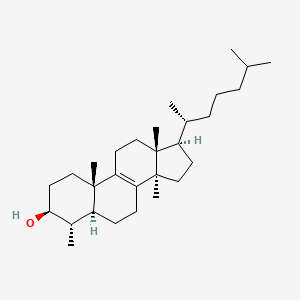

This compound, also referred to as 31-Norlanosterol, is a naturally occurring steroidal alcohol. Its chemical identity is established by its systematic IUPAC name, molecular formula, and unique identifiers.

IUPAC Name: (3S,4R,5S,10S,13R,14R,17R)-4,10,13,14-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol[1].

Synonyms: (3β,4α,5α)-4,14-Dimethylcholest-8-en-3-ol, 24-Demethylobtusifoliol[2].

The structure of this compound is characterized by a tetracyclic core, typical of lanostane-type triterpenoids, with a hydroxyl group at the C-3 position and a characteristic side chain at C-17.

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented in the table below. It is important to note that while some properties have been experimentally determined, others are computationally predicted and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C29H48O | [1] |

| Molecular Weight | 412.7 g/mol | [1] |

| CAS Number | 51013-77-5 | [1] |

| Monoisotopic Mass | 412.370516150 Da | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| XLogP3 | 8.5 | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Biological Activity

Research has primarily focused on the biological activities of semisynthetic derivatives of this compound, which has been isolated from the latex of Euphorbia officinarum[3]. These studies reveal significant cytotoxic and antiparasitic properties.

Cytotoxic Activity

Derivatives of this compound have been evaluated for their cytotoxic effects against insect and mammalian cell lines. Specifically, studies have utilized the Spodoptera frugiperda (Sf9) insect cell line and Chinese Hamster Ovary (CHO) mammalian cells[3]. The results from these studies indicate that while many derivatives exhibit cytotoxicity towards insect cells, a smaller subset affects mammalian cells, suggesting a degree of selectivity[3].

Antiparasitic Activity

Semisynthetic derivatives of this compound have demonstrated notable activity against protozoan parasites, including Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania infantum, which causes leishmaniasis[3]. A significant percentage of the tested compounds have shown effects against both parasites, with some exhibiting selective toxicity towards the parasites over mammalian cells[3].

A summary of the reported biological activities is provided in the table below.

| Activity | Target Organism/Cell Line | Key Findings | Reference |

| Cytotoxicity | Spodoptera littoralis (insect pest) | 40% of tested derivatives were postingestive toxicants. | [3] |

| Sf9 (insect cells) | All tested derivatives showed cytotoxic effects. | [3] | |

| CHO (mammalian cells) | 47% of tested derivatives affected mammalian cells. | [3] | |

| Antiparasitic Activity | Trypanosoma cruzi | 87% of tested derivatives had antiparasitic effects. | [3] |

| Leishmania infantum | 87% of tested derivatives had antiparasitic effects. | [3] |

Experimental Protocols

This section details the methodologies for the isolation of this compound and the evaluation of the biological activities of its derivatives, as described in the scientific literature.

Isolation of this compound from Euphorbia officinarum

A general protocol for the extraction and isolation of triterpenoids from the latex of Euphorbia species is as follows:

References

The Biosynthesis of 31-Norlanostenol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of 31-norlanostenol in plants. Drawing upon established principles of sterol biosynthesis, this document outlines the key enzymatic steps, intermediate compounds, and relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction to this compound

This compound is a tetracyclic triterpenoid natural product isolated from plants such as Euphorbia officinarum. Its structure is characterized by the absence of the C-31 methyl group typically found on the lanostane skeleton, a feature that suggests a unique demethylation step in its biosynthesis. Understanding the formation of this compound is of interest for its potential biological activities and for the broader comprehension of triterpenoid diversity in the plant kingdom.

Proposed Biosynthetic Pathway of this compound

While the complete pathway has not been fully elucidated in a single plant species, a proposed route can be constructed based on the well-characterized sterol biosynthesis pathways in plants. The biosynthesis is believed to proceed from the ubiquitous precursor 2,3-oxidosqualene and involves a series of enzymatic reactions, including cyclization and demethylation.

Plants possess dual pathways for the initial cyclization of 2,3-oxidosqualene, utilizing either cycloartenol synthase (CAS) to form cycloartenol (the canonical phytosterol pathway) or lanosterol synthase (LAS) to form lanosterol.[1][2][3] The formation of this compound logically originates from the lanosterol branch.

The key steps are proposed as follows:

-

Cyclization of 2,3-Oxidosqualene: The pathway initiates with the cyclization of the linear precursor 2,3-oxidosqualene, catalyzed by Lanosterol Synthase (LAS) , to form the tetracyclic intermediate, lanosterol .[4][5][6]

-

C-4 Demethylation (First Methyl Group Removal): The subsequent and critical step is the removal of one of the two methyl groups at the C-4 position of lanosterol. This process is catalyzed by a multi-enzyme complex known as the Sterol C-4 Demethylation Complex (SC4DM) .[7] This complex typically includes:

-

Sterol Methyl Oxidase (SMO): Oxidizes the C-31 methyl group to a carboxylic acid.

-

3β-Hydroxysteroid Dehydrogenase/Decarboxylase (3β-HSD): Decarboxylates the C-31 carboxyl group, removing it as CO2, and oxidizes the 3-hydroxyl group to a ketone.

-

3-Keto Sterol Reductase (3KSR): Reduces the 3-keto group back to a hydroxyl group.

-

The action of this complex on lanosterol would result in the formation of This compound .

The following diagram illustrates this proposed pathway:

Quantitative Data

Currently, specific quantitative data for the enzymes involved in this compound biosynthesis is limited in the literature. The following tables present hypothetical, yet plausible, kinetic parameters and metabolite concentrations based on known values for analogous enzymes in plant sterol biosynthesis. These values serve as a benchmark for future experimental validation.

Table 1: Hypothetical Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source |

| Lanosterol Synthase (LAS) | 2,3-Oxidosqualene | 15 - 50 | 0.1 - 1.0 | Analogous Plant OSCs |

| Sterol Methyl Oxidase (SMO) | Lanosterol | 20 - 100 | 0.05 - 0.5 | Analogous Plant SMOs |

| 3β-HSD/Decarboxylase | 4α-carboxy-lanost-8-en-3β-ol | 10 - 40 | 0.2 - 2.0 | Analogous Plant 3β-HSDs |

| 3-Keto Sterol Reductase (3KSR) | 3-keto-31-norlanostenol | 5 - 25 | 1.0 - 10.0 | Analogous Plant 3KSRs |

Table 2: Hypothetical Metabolite Concentrations in Euphorbia Latex

| Metabolite | Concentration (µg/g fresh weight) | Analytical Method |

| 2,3-Oxidosqualene | 5 - 20 | GC-MS |

| Lanosterol | 50 - 200 | GC-MS, LC-MS |

| This compound | 100 - 500 | GC-MS, LC-MS, NMR |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

Objective: To identify candidate genes encoding LAS and the SC4DM complex from a this compound-producing plant.

Methodology:

-

Transcriptome Sequencing: Extract total RNA from the latex or relevant tissues of the plant (e.g., Euphorbia officinarum).

-

Library Preparation and Sequencing: Prepare a cDNA library and perform high-throughput sequencing (e.g., Illumina RNA-Seq).

-

De Novo Assembly and Annotation: Assemble the transcriptome and annotate the resulting contigs by sequence homology searches (BLAST) against known plant sterol biosynthesis genes.

-

Candidate Gene Selection: Identify putative LAS, SMO, 3β-HSD, and 3KSR genes.

Heterologous Expression and Enzyme Assays

Objective: To functionally characterize the candidate enzymes.

Methodology:

-

Cloning: Clone the full-length coding sequences of the candidate genes into an appropriate expression vector (e.g., pYES-DEST52 for yeast expression).

-

Heterologous Expression: Transform the expression constructs into a suitable host, such as Saccharomyces cerevisiae (yeast), which provides the necessary sterol precursors.

-

Microsome Isolation: For membrane-bound enzymes like LAS and SMO, prepare microsomal fractions from the yeast cultures.

-

Enzyme Assays:

-

LAS Assay: Incubate the microsomes with radiolabeled 2,3-oxidosqualene. Extract the sterols and analyze the products by thin-layer chromatography (TLC) and radio-HPLC to detect the formation of lanosterol.

-

SC4DM Assays: Perform stepwise assays using the appropriate substrates (lanosterol for SMO) and cofactors (NADPH, NADH). Analyze the products by GC-MS or LC-MS.

-

Metabolite Profiling

Objective: To identify and quantify the intermediates and final product in the plant.

Methodology:

-

Extraction: Perform a lipid extraction from the plant tissue using a modified Bligh-Dyer method.[8]

-

Fractionation: Separate the total lipid extract into different classes using solid-phase extraction (SPE) to isolate the sterol fraction.[8]

-

Derivatization: For GC-MS analysis, derivatize the sterols to their trimethylsilyl (TMS) ethers to increase volatility.[9]

-

Analysis:

Conclusion

The biosynthesis of this compound in plants represents an intriguing deviation from the canonical phytosterol pathway. The proposed route, originating from lanosterol and involving a C-4 demethylation step, provides a solid framework for future research. The experimental protocols outlined in this guide offer a systematic approach to identifying the key enzymes and validating the proposed pathway. A thorough understanding of this biosynthetic route will not only contribute to our knowledge of plant metabolic diversity but may also open avenues for the biotechnological production of this and other related bioactive triterpenoids.

References

- 1. Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Lanosterol biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. lipidmaps.org [lipidmaps.org]

- 9. aocs.org [aocs.org]

- 10. scribd.com [scribd.com]

- 11. mdpi.com [mdpi.com]

Spectroscopic Profile of 31-Norlanostenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

31-Norlanostenol is a tetracyclic triterpenoid and a key intermediate in the biosynthesis of cholesterol from lanosterol. As a phytosterol, it belongs to a class of compounds with significant interest in drug development and nutritional science for their potential roles in modulating cholesterol metabolism and other biological pathways. This technical guide provides a summary of its known spectroscopic properties, detailed experimental protocols for its analysis, and a visualization of its biosynthetic context.

Data Presentation

Mass Spectrometry (MS) Data

The exact mass of this compound provides a fundamental parameter for its identification via high-resolution mass spectrometry.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₂₉H₄₈O | PubChem[1] |

| Molecular Weight | 412.7 g/mol | PubChem[1] |

| Exact Mass | 412.370516150 Da | PubChem[1] |

| Experimental Fragmentation Data | Not available in the public domain |

Note: Experimental mass spectrometry data detailing the fragmentation pattern of this compound is not currently available in the public scientific literature searched. The table reflects the calculated exact mass.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is essential for the structural elucidation of this compound. Although specific experimental data is not available, theoretical predictions and data from analogous compounds can provide an expected range for chemical shifts.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | ~3.2 - 3.5 | m |

| Olefinic Protons | ~5.1 - 5.4 | m |

| Methyl Protons | ~0.6 - 1.7 | s, d |

| Methylene/Methine Protons | ~1.0 - 2.5 | m |

Note: The above ¹H NMR data is predictive. Actual experimental values may vary based on solvent and experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-3 (bearing -OH) | ~70 - 80 |

| Olefinic Carbons | ~120 - 140 |

| Quaternary Carbons | ~30 - 50 |

| Methyl Carbons | ~15 - 30 |

| Methylene/Methine Carbons | ~20 - 60 |

Note: The above ¹³C NMR data is predictive. Actual experimental values will depend on the specific molecular environment and experimental setup.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited for the spectroscopic analysis of this compound, based on established protocols for sterols and triterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

Purified this compound sample (5-10 mg)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition:

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of proton and carbon signals.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of this compound.

Materials:

-

Purified this compound sample

-

Methanol or other suitable solvent

-

Mass Spectrometer (e.g., ESI-TOF, Orbitrap)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent such as methanol.

-

Infusion: Infuse the sample solution directly into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) at a constant flow rate.

-

Ionization: Use a positive ion mode for ESI, as sterols readily form [M+H]⁺ or [M+Na]⁺ adducts.

-

Mass Analysis: Acquire the mass spectrum in a high-resolution mode (e.g., Time-of-Flight - TOF or Orbitrap).

-

Data Analysis: Determine the m/z value of the molecular ion peak and use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

Mandatory Visualization

Biosynthesis Pathway of this compound

The following diagram illustrates the position of this compound within the broader context of cholesterol biosynthesis, specifically the demethylation of lanosterol. This pathway is critical in understanding the biological relevance of this intermediate.

This workflow diagram illustrates the enzymatic conversion of lanosterol to cholesterol, highlighting the role of this compound as a key demethylated intermediate. The multi-step demethylation at the C-14 position is catalyzed by the enzyme lanosterol 14α-demethylase (CYP51A1).[2][3][4] Subsequent demethylation steps lead to the formation of zymosterol and ultimately cholesterol.

References

The Biological Frontier of 31-Norlanostenol Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents has increasingly turned towards the vast structural diversity of natural products. Among these, triterpenoids represent a promising class of compounds with a wide array of biological activities. This technical guide focuses on a specific subgroup, the 31-norlanostenol derivatives, which have demonstrated significant potential in anticancer, antiparasitic, and other therapeutic areas. This document provides a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of potential signaling pathways to aid researchers in their drug discovery and development efforts.

Quantitative Biological Activity Data

A study on semisynthetic derivatives of this compound isolated from the latex of Euphorbia officinarum has provided crucial quantitative data on their cytotoxic and antiparasitic activities. These findings are summarized below for comparative analysis.[1]

Table 1: Cytotoxic Activity of this compound Derivatives against Insect (Sf9) and Mammalian (CHO) Cell Lines

| Compound | Description of Chemical Modifications from Parent this compound | Sf9 EC50 (µg/mL) | CHO EC50 (µg/mL) |

| 1a | Parent Compound | 37.8 | 72.42 |

| 2 | 8α-epoxide | >100 | >100 |

| 3 | Δ7 | >100 | >100 |

| 4 | 3β-chloro, 7-keto, Δ8 | >100 | >100 |

| 5 | 3-keto, Δ8 | 13.5 | 30.1 |

| 6 | 3α-hydroxy, Δ8 | >100 | >100 |

| 7 | 3-keto, 8α-epoxide | 20.1 | 45.3 |

| 8 | 3β-acetoxy, 8α-epoxide | 45.2 | >100 |

| 9 | 3,7-diketo, Δ8 | 30.5 | 68.4 |

| 10 | 3,7-diketo, 8α-epoxide | 25.6 | 55.7 |

| 11 | 3β-acetoxy, 7-keto, Δ8 | 65.4 | >100 |

| 12 | 3β-acetoxy, 7-keto, 8α-epoxide | 48.9 | >100 |

| 13 | 3-seco-3-nitrile, Δ8 | 6.7 | 14.8 |

| 14 | 3-seco-3-oic acid, Δ8 | 8.9 | 19.5 |

| 15 | 3,4-seco-3-oic acid, 4-hydroxy, Δ8 | <1 | 0.6 |

Table 2: Antiparasitic Activity of this compound Derivatives against Leishmania infantum and Trypanosoma cruzi

| Compound | L. infantum EC50 (µg/mL) | T. cruzi EC50 (µg/mL) |

| 1a | 25.1 | 50.3 |

| 2 | 15.8 | 35.6 |

| 3 | 8.9 | 18.2 |

| 4 | 12.5 | 28.4 |

| 5 | 7.8 | 15.9 |

| 6 | 30.2 | 65.4 |

| 7 | 5.6 | 12.3 |

| 8 | 20.4 | 45.8 |

| 9 | 10.1 | 22.7 |

| 10 | 9.5 | 20.1 |

| 11 | 28.7 | 58.9 |

| 12 | 18.9 | 40.2 |

| 13 | 4.2 | 9.8 |

| 14 | 6.3 | 14.1 |

| 15 | 2.1 | 5.2 |

Potential Signaling Pathways and Mechanisms of Action

While direct studies on the signaling pathways of this compound derivatives are limited, research on the broader class of lanostane-type triterpenoids provides strong indications of their potential mechanisms of action, particularly in the context of cancer.

Induction of Apoptosis

Several lanostane-type triterpenoids have been shown to induce apoptosis in cancer cells. One proposed mechanism involves the activation of the caspase cascade.

Caption: Proposed apoptotic pathway initiated by this compound derivatives.

Inhibition of Pro-inflammatory Pathways

Triterpenoids isolated from Euphorbia species have been noted for their anti-inflammatory properties, which are often mediated through the inhibition of key signaling pathways like NF-κB and MAPK.

Caption: Potential inhibition of NF-κB and MAPK signaling by this compound derivatives.

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key in vitro assays relevant to the biological evaluation of this compound derivatives.

Experimental Workflow Overview

The general workflow for screening and characterizing the biological activity of novel this compound derivatives is outlined below.

Caption: General workflow for biological evaluation of this compound derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Nitric Oxide Assay

This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation. The Griess reaction is used to quantify nitrite, a stable and nonvolatile breakdown product of NO.

Principle: In the Griess reaction, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours. Then, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Reaction: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of the Griess reagent to each well.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Antiviral Activity: Plaque Reduction Assay

This assay is the gold standard for measuring the ability of a compound to inhibit the replication of a cytopathic virus.

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of the test compound. An overlay of semi-solid medium is applied to restrict the spread of progeny virus, resulting in the formation of localized areas of cell death (plaques). The reduction in the number of plaques in the presence of the compound indicates its antiviral activity.

Protocol:

-

Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. In parallel, prepare various concentrations of the this compound derivatives. Mix the virus dilution with the compound dilutions and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

-

Infection: Remove the culture medium from the cell monolayers and inoculate with 200-500 µL of the virus-compound mixture. Allow the virus to adsorb for 1-2 hours at 37°C.

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 1% methylcellulose or low-melting-point agarose) supplemented with the respective concentrations of the test compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ humidified atmosphere for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).

-

Plaque Visualization: After incubation, fix the cells with a solution such as 10% formalin. Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet in 20% ethanol).

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Conclusion and Future Directions

The this compound derivatives represent a promising scaffold for the development of novel therapeutic agents. The available data clearly demonstrates their potent cytotoxic and antiparasitic activities. The likely involvement of these compounds in critical cellular signaling pathways, such as apoptosis and inflammation, further underscores their therapeutic potential.

Future research should focus on several key areas:

-

Elucidation of Specific Molecular Targets: Identifying the precise protein targets of active this compound derivatives will be crucial for understanding their mechanism of action and for rational drug design.

-

In Vivo Efficacy and Toxicity: Promising candidates identified from in vitro studies should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Structure-Activity Relationship (SAR) Studies: A systematic synthesis and biological evaluation of a broader range of derivatives will help to delineate the structural features essential for potent and selective activity, guiding the development of next-generation compounds with improved therapeutic indices.

This technical guide provides a foundational resource for researchers embarking on the exploration of this compound derivatives. The combination of quantitative data, detailed protocols, and mechanistic insights is intended to accelerate the translation of these promising natural product derivatives into novel clinical candidates.

References

The Occurrence and Analysis of 31-Norlanostenol in Euphorbia officinarum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the occurrence of the triterpenoid 31-norlanostenol in the latex of Euphorbia officinarum. While identified as a significant constituent of this medicinally important plant, quantitative data regarding its concentration remains limited in publicly available literature. This document synthesizes the current knowledge on its isolation and identification, offering a generalized experimental framework based on established methodologies for triterpenoid analysis from Euphorbia species. The guide also includes essential chemical data for this compound and outlines a logical workflow for its extraction and characterization. The absence of reported signaling pathways involving this compound is also noted, highlighting an area for future research.

Introduction

Euphorbia officinarum, a succulent plant native to Morocco, is well-documented in traditional medicine for its diverse therapeutic properties. The latex of this plant is a rich source of bioactive secondary metabolites, particularly triterpenoids. Among these, this compound has been identified as a key component alongside other structurally related compounds like obtusifoliol. These triterpenoids have garnered interest for their potential pharmacological activities, serving as precursors for the synthesis of novel bioactive derivatives. This guide focuses specifically on the presence of this compound in E. officinarum, providing a technical resource for researchers engaged in natural product chemistry, phytochemistry, and drug discovery.

Chemical Data of this compound

A summary of the key chemical identifiers for this compound is presented in the table below. This information is crucial for its unequivocal identification through spectroscopic and spectrometric techniques.

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₈O | PubChem[1] |

| Molecular Weight | 412.7 g/mol | PubChem[1] |

| IUPAC Name | (3S,4R,5S,10S,13R,14R,17R)-4,10,13,14-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol | PubChem[1] |

| CAS Number | 51013-77-5 | PubChem[1] |

Occurrence and Quantitative Data

This compound has been qualitatively identified as a constituent of the latex of Euphorbia officinarum. However, to date, there is a notable absence of published studies providing quantitative data on the concentration of this compound in the latex of this plant species. Further research employing validated analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is required to determine the precise yield and variability of this compound.

Experimental Protocols

The following sections outline a generalized experimental workflow for the extraction, isolation, and identification of this compound from the latex of Euphorbia officinarum. This protocol is a composite based on methodologies reported for the separation of triterpenoids from Euphorbia species.

Extraction of Triterpenoids from Latex

The initial step involves the separation of the non-polar triterpenoid fraction from the aqueous latex emulsion.

-

Objective: To obtain a crude extract enriched with triterpenoids.

-

Procedure:

-

Freshly collected latex of E. officinarum is slowly added to an excess of a polar solvent such as ethanol or methanol with constant stirring. This will induce the precipitation of the rubber and other polar constituents.

-

The mixture is allowed to stand to ensure complete precipitation.

-

The precipitate, containing the triterpenoids, is separated from the supernatant by filtration or centrifugation.

-

The precipitate is then washed with the same polar solvent to remove any remaining water-soluble components.

-

The resulting solid is dried under vacuum to yield a crude triterpenoid extract.

-

Isolation by Silica Gel Column Chromatography

The crude extract, a complex mixture of triterpenoids, is then subjected to chromatographic separation to isolate individual compounds.

-

Objective: To isolate this compound from the crude extract.

-

Procedure:

-

A glass column is packed with silica gel 60 (70-230 mesh) as the stationary phase, using a non-polar solvent such as n-hexane as the slurry solvent.

-

The dried crude extract is dissolved in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of hexane and ethyl acetate) and adsorbed onto a small amount of silica gel.

-

The solvent is evaporated, and the dried silica with the adsorbed sample is loaded onto the top of the prepared column.

-

The column is eluted with a solvent gradient of increasing polarity, starting with n-hexane and gradually introducing a more polar solvent like ethyl acetate or acetone.

-

Fractions of the eluate are collected sequentially.

-

The composition of each fraction is monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate mixtures) and visualized using an appropriate staining reagent (e.g., ceric sulfate spray followed by heating).

-

Fractions containing compounds with similar TLC profiles are pooled together.

-

The fractions containing the target compound, this compound, are combined and the solvent is evaporated to yield the purified compound. Further purification may be achieved by recrystallization from a suitable solvent.

-

Identification and Structural Elucidation

The purified compound is identified using a combination of spectroscopic methods.

-

Objective: To confirm the identity and structure of the isolated 3-norlanostenol.

-

Techniques:

-

Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using techniques such as Electron Ionization Mass Spectrometry (EI-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS). The PubChem database lists the molecular weight of this compound as 412.7 g/mol .[1]

-

Comparison with Literature Data: The obtained spectroscopic data should be compared with any available published data for this compound to confirm its identity.

Visualizations

Experimental Workflow

The logical flow of the experimental process for the extraction and isolation of this compound is depicted in the following diagram.

Logical Relationship for Identification

The confirmation of the isolated compound's identity relies on the convergence of data from multiple analytical techniques.

References

The Divergent Paths of Sterol Precursors: A Technical Guide to the Relationship Between Lanosterol and 31-Norlanostenol

For Immediate Release

A Deep Dive into the Sterol Biosynthesis Pathway: Understanding the Roles and Divergence of Lanosterol and 31-Norlanostenol

This technical guide provides a comprehensive overview of the biochemical relationship between two key sterol precursors, lanosterol and this compound. Tailored for researchers, scientists, and drug development professionals, this document elucidates their structural differences, their roles in divergent biosynthetic pathways, and the enzymatic machinery that dictates their metabolic fate. Particular focus is placed on the substrate specificity of sterol 14α-demethylase (CYP51), a critical enzyme in sterol biosynthesis and a prominent drug target.

Introduction: Two Sterols, Divergent Destinies

Lanosterol is a tetracyclic triterpenoid that serves as the central precursor to cholesterol and other sterols in animals and fungi.[1] Its formation from the cyclization of 2,3-oxidosqualene is a pivotal step in the sterol biosynthesis pathway. Conversely, this compound, a demethylated analog of lanosterol, plays a significant role in the sterol metabolism of certain protozoa, such as Trypanosoma brucei.[2] The primary structural difference between these two molecules lies in the absence of a methyl group at the C-4 position in this compound.[1] This seemingly minor structural variation has profound implications for their subsequent enzymatic processing and the final sterol products.

The Central Role of Sterol 14α-Demethylase (CYP51)

The enzyme at the heart of the metabolic divergence of lanosterol and this compound is sterol 14α-demethylase, a cytochrome P450 enzyme also known as CYP51. This enzyme catalyzes the removal of the 14α-methyl group from its sterol substrates, a crucial and often rate-limiting step in the biosynthesis of essential sterols like ergosterol in fungi and cholesterol in mammals. The catalytic mechanism of CYP51 involves three successive oxidative steps.

The substrate specificity of CYP51 varies significantly across different organisms, which is a key factor in the distinct sterol profiles observed in various biological kingdoms. In protozoa such as Leishmania and Trypanosoma, CYP51 exhibits a broader substrate tolerance compared to its fungal and mammalian counterparts.

Quantitative Analysis of CYP51 Catalytic Activity

The catalytic efficiency of CYP51 with different sterol substrates underscores the biochemical basis for the divergent metabolic pathways. The following table summarizes the kinetic parameters of recombinant Leishmania infantum CYP51 with lanosterol and C4-norlanostenol (a close structural analog of this compound).

| Substrate | K_m_ (µM) | V_max_ (min⁻¹) | V_max_/K_m_ (min⁻¹µM⁻¹) |

| Lanosterol | 1.6 ± 0.3 | 0.9 ± 0.1 | 0.56 |

| C4-Norlanosterol | 18.4 ± 3.7 | 10.1 ± 1.2 | 0.55 |

Data sourced from studies on Leishmania infantum CYP51.[3]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the biochemical pathways involving lanosterol and this compound and the logical flow of their analysis.

Biochemical pathways of lanosterol and this compound.

General experimental workflow for studying sterol metabolism.

Experimental Protocols

Recombinant CYP51 Expression and Purification

This protocol describes the heterologous expression of CYP51 in E. coli and its subsequent purification.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

CYP51 expression vector (e.g., pCW)

-

Terrific Broth (TB) medium

-

Ampicillin

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

δ-Aminolevulinic acid (ALA)

-

Lysis buffer (e.g., 50 mM potassium phosphate pH 7.4, 20% glycerol, 0.1 mM PMSF, 0.3 M NaCl)

-

CHAPS detergent

-

Ni-NTA agarose resin

-

Wash buffer (Lysis buffer with 25 mM imidazole and 0.2% CHAPS)

-

Elution buffer (Lysis buffer with 250 mM imidazole and 0.2% CHAPS)

Procedure:

-

Transform the CYP51 expression vector into a suitable E. coli expression strain.

-

Inoculate a starter culture in TB medium with ampicillin and grow overnight at 37°C.

-

Inoculate a larger culture with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG (final concentration 0.5 mM) and ALA (final concentration 0.65 mM).

-

Continue to grow the culture at a reduced temperature (e.g., 28°C) for 24-48 hours.

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Solubilize the membrane fraction by adding CHAPS to a final concentration of 1% and stirring for 1 hour at 4°C.

-

Clarify the lysate by ultracentrifugation.

-

Load the supernatant onto a Ni-NTA agarose column pre-equilibrated with lysis buffer.

-

Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the recombinant CYP51 with elution buffer.

-

Dialyze the purified protein against a suitable storage buffer and store at -80°C.[4]

CYP51 Enzyme Activity Assay

This protocol outlines a method to measure the 14α-demethylase activity of recombinant CYP51.

Materials:

-

Purified recombinant CYP51

-

Cytochrome P450 reductase (CPR)

-

Reaction buffer (50 mM potassium phosphate pH 7.4, 4 mM MgCl₂, 0.1 mM DTT)

-

Lipid mixture (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine, L-α-dioleoyl-sn-glycero-3-phosphocholine, and L-α-phosphatidyl-L-serine in a 1:1:1 ratio)

-

Lanosterol or this compound substrate (10 mM stock in ethanol)

-

NADPH

-

Quenching solution (e.g., 2M HCl)

-

Organic solvent for extraction (e.g., hexane or ethyl acetate)

Procedure:

-

Prepare a reaction mixture containing reaction buffer, the lipid mixture, CYP51 (e.g., 1.0 µM), and CPR (e.g., 4.0 µM).

-

Pre-incubate the mixture for 5 minutes at room temperature.

-

Add the sterol substrate to a final concentration of 50 µM and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding NADPH to a final concentration of 0.25 mM.

-

Incubate the reaction at 37°C, taking aliquots at various time points.

-

Stop the reaction in the aliquots by adding a quenching solution.

-

Extract the sterols from the reaction mixture using an organic solvent.

-

Dry the organic phase under a stream of nitrogen and resuspend in a suitable solvent for analysis.[4]

Sterol Extraction and Analysis by GC-MS

This protocol details the extraction of total sterols from protozoan cells and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Protozoan cell pellet

-

Saponification solution (10% KOH in 80% aqueous methanol)

-

Hexane

-

Internal standard (e.g., cholestane)

-

Derivatizing agent (e.g., BSTFA + 1% TMCS)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Harvest approximately 1-2 x 10⁹ cells by centrifugation.

-

Resuspend the cell pellet in the saponification solution and reflux for 1 hour to hydrolyze sterol esters.

-

After cooling, add water and extract the neutral lipids (including free sterols) three times with hexane.

-

Pool the hexane extracts, wash with water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under nitrogen.

-

Add a known amount of internal standard to the dried lipid extract.

-

Derivatize the sterols to their trimethylsilyl (TMS) ethers by heating with a derivatizing agent at 60°C for 30 minutes.

-

Analyze the derivatized sterols by GC-MS.

-

Identify and quantify individual sterols based on their retention times and mass spectra compared to authentic standards.[2][5]

Conclusion

The relationship between lanosterol and this compound is a compelling example of how subtle structural variations in precursor molecules can lead to distinct metabolic fates and the evolution of diverse sterol biosynthesis pathways. The substrate promiscuity of CYP51 in protozoa, which allows for the processing of both C4-dimethylated and C4-monomethylated sterols, presents a fascinating area of study and a potential avenue for the development of novel anti-parasitic drugs. The data and protocols presented in this guide offer a robust framework for researchers to further investigate the intricacies of sterol metabolism and its potential as a therapeutic target.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel sterol metabolic network of Trypanosoma brucei procyclic and bloodstream forms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sterol profiling of Leishmania parasites using a new HPLC-tandem mass spectrometry-based method and antifungal azoles as chemical probes reveals a key intermediate sterol that supports a branched ergosterol biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction of 31-Norlanostenol from Plant Latex

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and purification of 31-norlanostenol, a tetracyclic triterpenoid, from plant latex, primarily focusing on species from the Euphorbia genus. This compound and related triterpenoids have garnered interest for their potential pharmacological activities. The protocol described herein is a composite methodology based on established procedures for the isolation of similar compounds from Euphorbia latex. It covers latex collection, preliminary extraction, and chromatographic purification. Additionally, this document includes quantitative data on triterpenoid yields from Euphorbia latex and diagrams illustrating the experimental workflow.

Introduction

Plant latices, particularly from the Euphorbiaceae family, are rich sources of structurally diverse secondary metabolites, including a wide array of triterpenoids. These compounds, biosynthesized from squalene, exhibit a range of biological activities. This compound, a lanostane-type triterpenoid, has been identified in the latex of species such as Euphorbia officinarum. The extraction and purification of these compounds are crucial first steps in their pharmacological evaluation and potential development as therapeutic agents. This protocol outlines a robust method for the isolation of this compound for research and drug development purposes.

Quantitative Data

| Plant Source | Extraction Method | Compound/Extract | Yield | Reference |

| Euphorbia arbuscula | Ethanolic extraction of dried latex | Crude Ethanol Extract | 80.48% (of dry latex weight) | [1] |

| Euphorbia arbuscula | Ethanolic extraction of dried latex | Oil Fraction | 57.83% (of crude extract) | [1] |

| Euphorbia arbuscula | Ethanolic extraction of dried latex | Ethyl Acetate Fraction | 0.28% (of crude extract) | [1] |

| Euphorbia caducifolia | Not specified | Solid Material in Latex | 26.90 - 28.60% | [2] |

Experimental Protocol

This protocol is divided into three main stages: Latex Collection and Preparation, Solvent Extraction, and Chromatographic Purification.

Latex Collection and Preparation

-

Collection: Carefully make incisions on the stems or leaves of the source plant (e.g., Euphorbia officinarum). Collect the exuded milky latex in sterile glass vials. It is advisable to wear appropriate personal protective equipment (gloves and eye protection) as the latex of many Euphorbia species can be irritant.

-

Drying (Optional but Recommended): The collected latex can be allowed to air-dry to a coagulum. This step can facilitate subsequent extraction by reducing the water content.

-

Protein Precipitation and Removal:

-

To the fresh or reconstituted dried latex, add a polar organic solvent such as methanol or ethanol in a 1:3 (v/v) ratio (latex:solvent).

-

Sonicate the mixture for approximately 5-10 minutes to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the mixture at 5000 rpm for 10-15 minutes.

-

Carefully decant and collect the supernatant, which contains the triterpenoids. Discard the protein pellet.

-

Solvent Extraction

-

Soxhlet Extraction (for dried latex):

-

Place the dried latex coagulum in a thimble and perform continuous extraction in a Soxhlet apparatus using methanol for 6-8 hours.

-

After extraction, cool the methanolic solution.

-

-

Solvent Partitioning (from supernatant):

-

The supernatant from the protein precipitation step can be further partitioned.

-

Concentrate the supernatant under reduced pressure.

-

The resulting residue can be dissolved in a methanol-water mixture (e.g., 2:1 v/v) and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Triterpenoids are generally expected to be in the less polar fractions (n-hexane and chloroform).

-

Chromatographic Purification

This step is crucial for the initial separation of this compound from the complex mixture of the crude extract.

-

Column Preparation:

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

-

Pack a glass column with the slurry, ensuring no air bubbles are trapped.

-

-

Sample Loading:

-

Concentrate the selected fraction (e.g., n-hexane or chloroform fraction) to dryness.

-

Adsorb the dried extract onto a small amount of silica gel.

-

Carefully load the sample-adsorbed silica gel onto the top of the prepared column.

-

-

Elution:

-

Begin elution with a non-polar solvent such as n-hexane and gradually increase the polarity by adding ethyl acetate. A suggested gradient could be from 100% n-hexane to a final concentration of 20-30% ethyl acetate in n-hexane.

-

Collect fractions of a consistent volume (e.g., 20-30 mL).

-

-

Fraction Analysis:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 8:2 v/v).

-

Visualize the spots on the TLC plates using an appropriate visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Combine the fractions that show a spot corresponding to the expected Rf value of this compound.

-

For final purification to obtain high-purity this compound, preparative HPLC is recommended.

-

Column: A reversed-phase C18 column is typically suitable for the separation of triterpenoids.

-

Mobile Phase: An isocratic or gradient system of acetonitrile and water is commonly used. Due to the lack of strong chromophores in many triterpenoids, UV detection can be challenging. Detection at low wavelengths (around 205-210 nm) is often necessary.

-

Sample Preparation: Dissolve the semi-purified fraction from column chromatography in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

Purification: Inject the sample and collect the peak corresponding to this compound based on its retention time, which would need to be determined using an analytical standard if available.

Visualization of Experimental Workflow

The following diagrams illustrate the key stages of the extraction and purification process.

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the precise signaling pathways through which this compound exerts its biological effects. While related triterpenoids are known to possess anti-inflammatory, antimicrobial, and cytotoxic properties, the molecular targets and downstream signaling cascades for this compound have not been elucidated. The diagram below represents a generalized logical relationship for future investigation into its mechanism of action.

Caption: Logical framework for investigating the signaling pathways of this compound.

Conclusion

The protocol detailed in this document provides a comprehensive framework for the successful extraction and purification of this compound from plant latex. By following these steps, researchers can obtain this triterpenoid for further chemical and biological studies. Future research should focus on optimizing the yield of this compound and elucidating its specific mechanisms of action to fully realize its potential in drug development.

References

Application Note: HPLC-MS Analysis of 31-Norlanostenol in Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction

31-Norlanostenol is a significant sterol intermediate in the cholesterol biosynthesis pathway. Its accurate quantification in various biological and pharmaceutical extracts is crucial for understanding metabolic processes and for the quality control of related drug products. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described method offers high sensitivity and selectivity for the quantification of this compound in complex matrices.

Experimental Protocols

1. Sample Preparation: Extraction of this compound from Biological Matrices

This protocol is adapted from established methods for sterol extraction.[1][2]

-

Materials:

-

Chloroform

-

Methanol

-

Phosphate Buffered Saline (PBS)

-

Toluene

-

Hexane

-

Isopropanol

-

Ethanolic potassium hydroxide (KOH) solution (prepared by mixing 15 mL of 45% w/w KOH with ethanol to a final volume of 100 mL).[2]

-

Deuterated internal standard (e.g., Lanosterol-d7, as a surrogate)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

-

Procedure for Cellular Extracts: [1]

-

Resuspend 5 to 10 million cells in a suitable volume of PBS.

-

Add 6 mL of a chloroform:methanol (1:2 v/v) solution to the cell suspension.

-

Spike the mixture with a known amount of deuterated internal standard.

-

Vortex the sample vigorously for 10 seconds and then centrifuge at 1360 x g for 5 minutes to pellet insoluble material.

-

Transfer the supernatant to a new glass tube.

-

Add 2 mL each of chloroform and PBS to the supernatant, vortex, and centrifuge again to induce phase separation.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the organic extract under a stream of nitrogen at approximately 35°C.

-

-

Procedure for Saponification (for esterified sterols): [2]

-

To the dried lipid extract, add 1 mL of freshly prepared ethanolic KOH solution.

-

Incubate the mixture to hydrolyze sterol esters.

-

Neutralize the solution with acetic acid.

-

Perform a liquid-liquid extraction using hexane to extract the free sterols.

-

Evaporate the hexane extract to dryness.

-

-

Solid Phase Extraction (SPE) Cleanup: [1]

-

Reconstitute the dried extract in 1 mL of toluene.

-

Load the solution onto a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with 1 mL of hexane to elute nonpolar compounds.

-

Elute the sterol fraction with 8 mL of 30% isopropanol in hexane.

-

Dry the eluted sterol fraction under nitrogen.

-

Reconstitute the final sample in 95% methanol for HPLC-MS analysis.

-

2. HPLC-MS/MS Method

This method is based on general protocols for sterol analysis by reverse-phase HPLC-MS.[1][3][4][5]

-

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer.[6]

-

Electrospray Ionization (ESI) source.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size).[7]

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.[1]

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate.[1]

-

Flow Rate: 0.3 mL/min.[7]

-

Column Temperature: 40°C.[7]

-

Injection Volume: 5-10 µL.[1]

-

Gradient Program:

-

Start with a high percentage of mobile phase A, then ramp up to a high percentage of mobile phase B to elute the relatively nonpolar sterols. A typical gradient might start at 85% B, ramp to 100% B over 13 minutes, and hold for 10 minutes.[1]

-

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.[7]

-

Capillary Voltage: 3500 V.[7]

-

Gas Temperature: 350°C.[7]

-

Gas Flow: 9 L/min.[7]

-

Nebulizer Pressure: 40 psi.[7]

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer. Based on the structure of lanosterol, the precursor ion ([M+H]+) for this compound (C29H48O) would be approximately m/z 413.38. Fragmentation would likely involve the loss of water ([M+H-H2O]+), resulting in a product ion around m/z 395.37.

-

Data Presentation

Table 1: HPLC-MS/MS Quantitative Data (Hypothetical for this compound)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Linearity Range (ng/mL) |

| This compound | 413.38 | 395.37 | ~15.2 | ~0.5 | ~1.5 | 2 - 2000 |

| Lanosterol-d7 (IS) | 434.45 | 416.44 | ~15.1 | - | - | - |

LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated based on typical sensitivities for sterol analysis.[8]

Visualizations

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. apps.thermoscientific.com [apps.thermoscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Simplified LC-MS Method for Analysis of Sterols in Biological Samples | Semantic Scholar [semanticscholar.org]

- 5. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. agilent.com [agilent.com]

- 8. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis and Evaluation of Bioactive 31-Norlanostenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of bioactive 31-norlanostenol derivatives. This document includes a summary of their biological activities, detailed experimental protocols for their semi-synthesis, and diagrams illustrating their potential mechanism of action and experimental workflows.

Introduction

This compound is a tetracyclic triterpenoid isolated from the latex of plants such as Euphorbia officinarum.[1] Its unique structure serves as a valuable scaffold for the development of new bioactive compounds. Semi-synthetic modification of the this compound backbone has yielded derivatives with promising activities against a range of biological targets, including insect pests, protozoan parasites, and cancer cells.[1] These derivatives have shown potential as selective toxicants, highlighting their therapeutic and agrochemical promise.[1] The primary mechanism of action for their antiparasitic effects is believed to be the interference with sterol biosynthesis, a critical pathway in these organisms.[1]

Biological Activities of this compound Derivatives

A series of fifteen semi-synthetic derivatives of this compound and the related triterpenoid, obtusifoliol, were evaluated for their biological activities. The table below summarizes the cytotoxic effects of selected this compound derivatives against insect (Sf9) and mammalian (CHO) cell lines, as well as their antiparasitic activity against Leishmania infantum and Trypanosoma cruzi.

| Compound | Modification on this compound (1) | Sf9 EC50 (µg/mL) | CHO EC50 (µg/mL) | L. infantum EC50 (µg/mL) | T. cruzi EC50 (µg/mL) |

| 1 | (Parent Compound) | >100 | >100 | 20.9 | >100 |

| 2 | 8α,9α-epoxide | 37.8 | 72.4 | 14.8 | >100 |

| 3 | Δ⁷ | 6.7 | >100 | 0.6 | 20.9 |

| 4 | 3β-Cl, 7-oxo | >100 | >100 | 1.4 | 12.0 |

| 5 | 3-oxo | 11.2 | 23.8 | 1.8 | 12.0 |

| 7 | 3-oxo, 7β-OH | 21.5 | 95.9 | 1.4 | 12.0 |

Data extracted from "New Bioactive Semisynthetic Derivatives of this compound and Obtusifoliol from Euphorbia Officinarum"[1]

Experimental Protocols

The following protocols describe the general procedures for the isolation of the starting material, this compound, and the semi-synthesis of representative derivatives.

Protocol 1: Isolation of this compound from Euphorbia officinarum Latex

-

Latex Collection and Precipitation: Collect fresh latex from Euphorbia officinarum plants. The triterpenoid fraction can be precipitated from the latex, typically yielding a solid material.[1]

-

Chromatographic Separation: Subject the precipitated material (e.g., 60 g) to silica gel column chromatography.

-

Elution: Elute the column with a suitable solvent system, such as a gradient of n-hexane and ethyl acetate, to separate the different triterpenoid components.

-

Isolation and Identification: Collect the fractions containing this compound and confirm its identity and purity using spectroscopic techniques (e.g., NMR, MS).

Protocol 2: Synthesis of 3-oxo-31-norlanostenol (Compound 5)

This protocol describes the oxidation of the 3β-hydroxyl group of this compound to a ketone.

-

Dissolution: Dissolve this compound (1) in a suitable organic solvent such as dichloromethane (DCM) or acetone.

-

Addition of Oxidizing Agent: Add an oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid and acetone) or pyridinium chlorochromate (PCC), dropwise to the solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding isopropanol. Filter the mixture through a pad of celite and wash with the reaction solvent.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., n-hexane/ethyl acetate) to afford the pure 3-oxo-31-norlanostenol (5).

Protocol 3: Synthesis of 3β-chloro-7-oxo-31-norlanostenol (Compound 4)

This protocol outlines a possible route for the synthesis of a chlorinated and oxidized derivative.

-

Synthesis of the 7-oxo intermediate: First, synthesize the 7-oxo derivative of this compound using an appropriate selective oxidation method.

-

Chlorination: Dissolve the 7-oxo intermediate in a suitable solvent. Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to the solution. The reaction may require gentle heating.

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, carefully quench the reaction and perform an aqueous work-up.

-

Purification: Purify the crude product by column chromatography to yield the desired 3β-chloro-7-oxo-31-norlanostenol (4).

Visualizations

Diagram 1: Experimental Workflow for Synthesis and Evaluation

Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.

Diagram 2: Proposed Antiparasitic Mechanism of Action

Caption: Inhibition of the sterol biosynthesis pathway in parasites by this compound derivatives.

Diagram 3: Structure-Activity Relationship Logic

References

Application Notes and Protocols for Investigating 31-Norlanostenol as a Potential Insecticidal Agent

Disclaimer: There is currently a lack of publicly available scientific literature specifically detailing the insecticidal properties of 31-Norlanostenol. The following application notes and protocols are provided as a hypothetical framework for researchers and drug development professionals. This guide is based on established methodologies for evaluating novel compounds and the known insecticidal and antifeedant activities of structurally related lanostane and cycloartane-type triterpenoids.

Introduction

Triterpenoids, a large and structurally diverse class of natural products, are known to exhibit a wide range of biological activities. Within this class, lanostane and cycloartane-type triterpenoids have demonstrated potential as insecticidal and antifeedant agents. For instance, certain cycloartane-type triterpenoids have shown activity against agricultural pests such as the tobacco caterpillar (Spodoptera litura)[1][2]. Specifically, 3β,24,25-trihydroxycycloartane has been reported to have poisonous, antifeedant, growth inhibitory, and oviposition-deterring effects on the rice leaf-folder (Cnaphalocrocis medinalis)[3]. Furthermore, lanosterol, a closely related compound, has been observed to induce malformations in adult insects and impede their development[4]. While direct evidence for this compound is scarce, semisynthetic derivatives have been shown to act as postingestive toxicants against Spodoptera littoralis[5].

These findings suggest that this compound, a demethylated lanostane-type triterpenoid, represents a promising candidate for development as a novel insecticidal agent. This document outlines a series of experimental protocols to systematically evaluate its efficacy and elucidate its potential mechanism of action.

Data Presentation: Hypothetical Insecticidal Activity of this compound

The following tables present hypothetical data to illustrate how the insecticidal and antifeedant activity of this compound could be summarized.

Table 1: Acute Contact and Ingestion Toxicity of this compound against Spodoptera litura Larvae (72 hours)

| Concentration (µg/mL) | Contact Toxicity Mortality (%) | Ingestion Toxicity Mortality (%) |

| 10 | 15.5 ± 2.1 | 25.3 ± 3.5 |

| 50 | 45.2 ± 4.8 | 60.1 ± 5.2 |

| 100 | 78.9 ± 6.3 | 85.7 ± 4.9 |

| 250 | 95.1 ± 3.9 | 98.2 ± 1.8 |

| Control (Solvent) | 2.1 ± 0.5 | 3.5 ± 1.1 |

| LC50 (µg/mL) | 65.8 | 42.5 |

Table 2: Antifeedant Activity of this compound against Spodoptera litura Larvae

| Concentration (µg/cm²) | Leaf Area Consumed (cm²) | Antifeedant Index (%) |

| 10 | 3.8 ± 0.4 | 45.7 |

| 50 | 1.9 ± 0.3 | 72.8 |

| 100 | 0.8 ± 0.2 | 88.6 |

| 250 | 0.2 ± 0.1 | 97.1 |

| Control (Solvent) | 7.0 ± 0.6 | 0.0 |

| ED50 (µg/cm²) | 28.4 |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the insecticidal potential of this compound.

Protocol 1: Insect Rearing

-

Species: Spodoptera litura (Tobacco Cutworm)

-

Rearing Conditions: Maintain a laboratory colony at 25 ± 2°C, 60-70% relative humidity, and a 14:10 hour (light:dark) photoperiod.

-

Diet: Rear larvae on an artificial diet based on chickpea flour.

-

Synchronization: Use third-instar larvae of uniform age and size for all bioassays to ensure consistency.

Protocol 2: Contact Toxicity Assay

-

Preparation of Test Solutions: Dissolve this compound in acetone to prepare a series of concentrations (e.g., 10, 50, 100, 250 µg/mL). Use acetone as the control.

-

Application: Apply 1 µL of the test solution to the dorsal thorax of each third-instar larva using a micro-applicator.

-

Observation: Place ten treated larvae in a petri dish with an artificial diet. Replicate each concentration five times.

-

Data Collection: Record larval mortality at 24, 48, and 72 hours post-application. Larvae are considered dead if they do not respond to probing with a fine brush.

-

Analysis: Calculate the median lethal concentration (LC50) using Probit analysis.

Protocol 3: No-Choice Leaf Disk Antifeedant Assay

-

Preparation of Leaf Disks: Use fresh castor bean (Ricinus communis) leaves, a preferred host for S. litura. Cut leaf disks of 5 cm in diameter.

-

Application of Test Compound: Dissolve this compound in acetone to achieve various concentrations. Evenly apply 100 µL of each solution to the surface of the leaf disks. Allow the solvent to evaporate completely. Control disks are treated with acetone only.

-

Bioassay: Place one treated leaf disk in a petri dish with a moistened filter paper to maintain humidity. Introduce one pre-starved (for 4 hours) third-instar larva into each petri dish.

-

Data Collection: After 24 hours, measure the consumed leaf area using a leaf area meter or image analysis software.

-

Analysis: Calculate the Antifeedant Index (%) using the formula: AI = [(C - T) / (C + T)] * 100, where C is the area consumed in the control and T is the area consumed in the treatment. Calculate the median effective dose (ED50) for antifeedancy.

Protocol 4: Growth Inhibition Assay

-

Diet Preparation: Incorporate this compound into the artificial diet at various concentrations during its preparation.

-

Bioassay: Place individual third-instar larvae in vials containing the treated diet.

-

Data Collection: Monitor larval weight gain, developmental duration to pupation, and pupal weight.

-

Analysis: Compare the growth parameters of treated larvae with the control group to determine any growth-inhibitory effects.

Visualizations

Diagram 1: Experimental Workflow for Insecticidal Bioassays

Caption: Workflow for evaluating the insecticidal potential of this compound.

Diagram 2: Hypothetical Signaling Pathway for Triterpenoid Insecticidal Action

Caption: A plausible signaling cascade for the neurotoxic effects of this compound.

References

- 1. New cycloartane type-triterpenoids from the areal parts of Caragana sukiensis and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Insecticidal Triterpenes in Meliaceae III: Plant Species, Molecules, and Activities in Munronia–Xylocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Anti-parasitic Activity Assays of 31-Norlanostenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-parasitic activity of 31-Norlanostenol and its derivatives, with detailed protocols for assessing its efficacy against key human parasites, Trypanosoma cruzi and Leishmania infantum.

Introduction

This compound, a tetracyclic triterpenoid, and its semisynthetic derivatives have demonstrated promising anti-parasitic properties. Triterpenoids, including those with a lanostane skeleton, have been recognized for a variety of biological activities such as anti-parasitic, anti-fungal, and anti-bacterial effects. The sterol biosynthesis pathway in parasites like Trypanosoma and Leishmania is a validated drug target, as these organisms rely on the production of ergosterol and other sterols for membrane integrity and cellular function. Compounds that interfere with this pathway, such as the azole antifungals, have shown efficacy against these parasites. Given its structural similarity to lanosterol, a key intermediate in sterol biosynthesis, this compound is a compelling candidate for the development of novel anti-parasitic agents.

Quantitative Data Summary

The following table summarizes the reported in vitro anti-parasitic and cytotoxic activities of this compound derivatives. This data is crucial for evaluating the potency and selectivity of these compounds.

| Compound | Target Organism/Cell Line | EC50 (µg/mL) | Notes |

| Derivative 3 | Trypanosoma cruzi (epimastigotes) | < 1 | Highly potent anti-trypanosomal activity. |

| Derivative 4 | Trypanosoma cruzi (epimastigotes) | < 1 | Highly potent anti-trypanosomal activity. |

| Derivative 7 | Trypanosoma cruzi (epimastigotes) | < 1 | Highly potent anti-trypanosomal activity. |

| Derivative 3 | Leishmania infantum (promastigotes) | 4.5 | Moderate anti-leishmanial activity. |

| Derivative 4 | Leishmania infantum (promastigotes) | 6.7 | Moderate anti-leishmanial activity. |

| Derivative 7 | Leishmania infantum (promastigotes) | 8.2 | Moderate anti-leishmanial activity. |

| Derivative 3 | CHO (Chinese Hamster Ovary) cells | 15.3 | Indicates some level of cytotoxicity to mammalian cells. |

| Derivative 4 | CHO (Chinese Hamster Ovary) cells | > 100 | Low cytotoxicity to mammalian cells, suggesting selectivity. |

| Derivative 7 | CHO (Chinese Hamster Ovary) cells | > 100 | Low cytotoxicity to mammalian cells, suggesting selectivity. |

| Derivative 3 | Sf9 (Spodoptera frugiperda) cells | < 1 | High cytotoxicity to insect cells. |

| Derivative 4 | Sf9 (Spodoptera frugiperda) cells | < 1 | High cytotoxicity to insect cells. |

| Derivative 7 | Sf9 (Spodoptera frugiperda) cells | < 1 | High cytotoxicity to insect cells. |

Experimental Protocols

Protocol 1: In Vitro Anti-Trypanosoma cruzi Activity Assay (Epimastigote Stage)

This protocol details the procedure for evaluating the efficacy of this compound and its derivatives against the epimastigote stage of Trypanosoma cruzi.

Materials:

-

Trypanosoma cruzi epimastigotes (e.g., CL-B5 clone)

-

Liver Infusion Tryptose (LIT) medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound derivatives (dissolved in DMSO)

-

Resazurin sodium salt solution (0.125 mg/mL in PBS)

-

96-well microplates

-

Incubator (28°C)

-

Microplate reader (570 nm and 600 nm)

Procedure:

-

Parasite Culture: Culture T. cruzi epimastigotes in LIT medium supplemented with 10% FBS at 28°C.

-

Assay Setup:

-

Seed the 96-well plates with 1 x 10^5 epimastigotes per well in 100 µL of fresh LIT medium.

-

Prepare serial dilutions of the this compound derivatives in LIT medium. The final concentration of DMSO should not exceed 0.5%.

-

Add 100 µL of the compound dilutions to the respective wells.

-

Include a positive control (e.g., benznidazole) and a negative control (medium with DMSO).

-

-

Incubation: Incubate the plates at 28°C for 72 hours.

-

Viability Assessment:

-

Add 20 µL of resazurin solution to each well.

-

Incubate for an additional 24 hours at 28°C.

-

Measure the absorbance at 570 nm and 600 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of parasite growth inhibition for each concentration of the test compound compared to the negative control. Determine the EC50 value by non-linear regression analysis.

Protocol 2: In Vitro Anti-Leishmania infantum Activity Assay (Promastigote Stage)

This protocol outlines the method for assessing the activity of this compound derivatives against the promastigote stage of Leishmania infantum.

Materials:

-

Leishmania infantum promastigotes

-

Schneider's insect medium supplemented with 20% FBS

-

This compound derivatives (dissolved in DMSO)

-